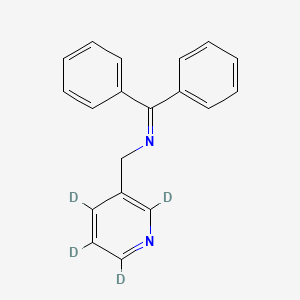

A4166 D5;Senaglinide D5

Übersicht

Beschreibung

A4166 D5, also known as Nateglinide-d5, is a deuterium labeled Nateglinide . Nateglinide, a D-phenylalanine derivative, is an orally active and short-acting insulinotropic agent and a DPP IV inhibitor . Nateglinide inhibits ATP-sensitive K+ channels in pancreatic β-cells . It is used for the treatment of type 2 (non-insulin-dependent) diabetes mellitus .

Physical And Chemical Properties Analysis

The physical and chemical properties of A4166 D5 include a molecular weight of 322.45 and a formula of C19H22D5NO3 . It appears as a solid and is white to off-white in color .Wissenschaftliche Forschungsanwendungen

Pancreatic β-Cell KATP Channel Inhibition

Senaglinide, also known as A4166, is primarily recognized for its ability to inhibit ATP-sensitive potassium (KATP) channels in pancreatic β-cells . This action is crucial for its role as a hypoglycemic agent, as it stimulates insulin secretion by increasing cytosolic calcium concentration. This mechanism is particularly selective for pancreatic β-cell-type KATP channels over cardiovascular KATP channels, displaying a high affinity for SUR1/Kir6.2 channels .

Treatment of Type 2 Diabetes Mellitus

As an orally active and short-acting insulinotropic agent, Senaglinide is used in the treatment of type 2 diabetes mellitus. It works by restoring the first phase of insulin response in patients, which is often diminished in this condition. The drug’s rapid action profile makes it suitable for controlling postprandial blood glucose levels .

Dipeptidyl Peptidase IV (DPP IV) Inhibition

Senaglinide has been identified as a DPP IV inhibitor. This enzyme is responsible for the inactivation of incretin hormones, which are involved in the regulation of insulin secretion. By inhibiting DPP IV, Senaglinide may augment the antidiabetic activity of incretin hormones like glucagon-like peptide-1, thereby enhancing its therapeutic efficacy .

Selective Tissue Action

Research has highlighted Senaglinide’s tissue-selective action, which is advantageous for minimizing side effects. It exhibits a preference for pancreatic tissue over cardiovascular tissue, which is significant for patients with diabetes who may have an increased risk of cardiovascular complications .

Agonist at Orphan Receptor MRGPRX4

Senaglinide acts as an agonist at the orphan receptor MRGPRX4. While the full implications of this activity are not yet completely understood, it suggests potential for novel therapeutic applications beyond its primary use as a hypoglycemic agent .

Insulin Secretion in Humanized Mouse Models

In vivo studies using humanized mouse models have demonstrated that Senaglinide can stimulate human C-peptide secretion, improving postprandial glucose concentrations. This application is particularly useful in preclinical research to assess the drug’s efficacy and pharmacodynamics .

Wirkmechanismus

Target of Action

A4166 D5, also known as Senaglinide D5 or Nateglinide-d5, primarily targets ATP-sensitive K+ channels in pancreatic β-cells . These channels play a crucial role in insulin secretion, making them a key target for the treatment of type 2 diabetes .

Mode of Action

Senaglinide D5 inhibits ATP-sensitive K+ channels in pancreatic β-cells . By blocking these channels, the compound induces the depolarization of β-cell membranes, leading to the opening of voltage-dependent Ca2+ channels. The influx of Ca2+ triggers the exocytosis of insulin granules, thereby promoting insulin secretion .

Biochemical Pathways

The inhibition of ATP-sensitive K+ channels by Senaglinide D5 affects the insulin secretion pathway. This pathway is crucial for maintaining glucose homeostasis in the body. By promoting insulin secretion, Senaglinide D5 helps to lower blood glucose levels, which is beneficial for the management of type 2 diabetes .

Result of Action

The primary result of Senaglinide D5’s action is the promotion of insulin secretion from pancreatic β-cells . This leads to a decrease in blood glucose levels, helping to manage the symptoms of type 2 diabetes .

Action Environment

The action of Senaglinide D5 can be influenced by various environmental factors. For instance, the presence of glucose is necessary for the compound to exert its insulinotropic effects . Additionally, factors such as the individual’s metabolic state, diet, and the presence of other medications could potentially impact the efficacy and stability of Senaglinide D5.

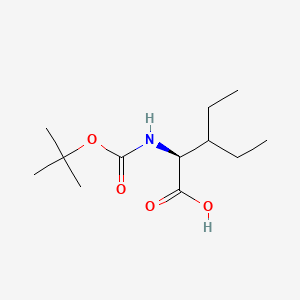

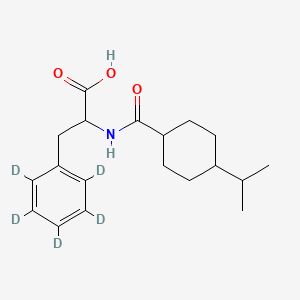

Eigenschaften

IUPAC Name |

3-(2,3,4,5,6-pentadeuteriophenyl)-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H27NO3/c1-13(2)15-8-10-16(11-9-15)18(21)20-17(19(22)23)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,20,21)(H,22,23)/i3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFLUMRDSZNSF-DKFMXDSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C(=O)O)NC(=O)C2CCC(CC2)C(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

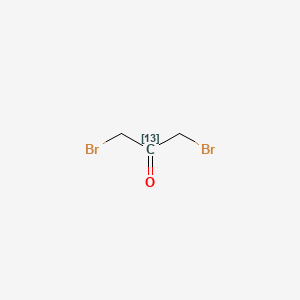

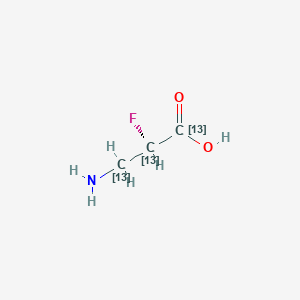

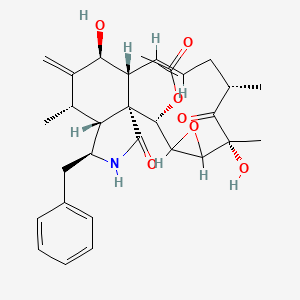

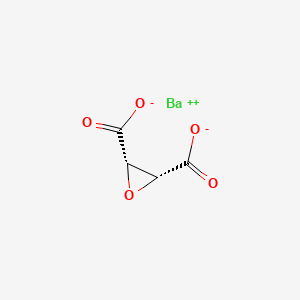

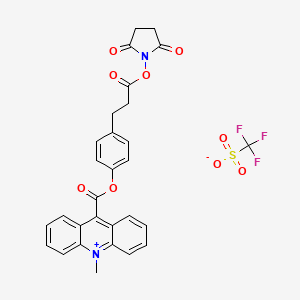

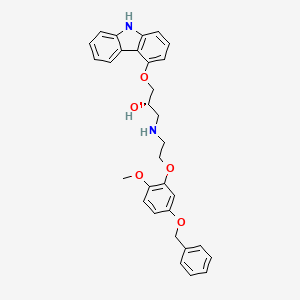

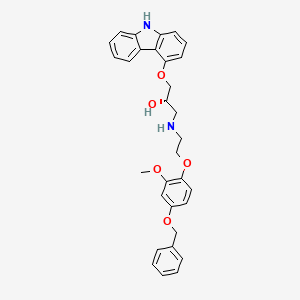

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-[[[2-[(Diaminomethylene-13C]amino-4-[1,4-13C2-thiazolyl]methyl]-thio]propionimidate](/img/structure/B562023.png)

![3-[[[2-[(Diaminomethylene]amino-4-thiazolyl]thio]propionitrile-13C3](/img/structure/B562024.png)